Home > Products > Building Blocks P17319 > (9Z)-Erythromycin A Oxime
(9Z)-Erythromycin A Oxime - 13127-18-9

(9Z)-Erythromycin A Oxime

Catalog Number: EVT-332122
CAS Number: 13127-18-9
Molecular Formula: C37H68N2O13
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin oxime and its derivatives are of significant interest in the field of medical research due to their diverse biological activities. Erythromycin, a well-known antibiotic, has been extensively studied for its effects on various biological systems beyond its antimicrobial properties. The studies on erythromycin oxime derivatives have revealed insights into their potential applications in different fields, including their anti-inflammatory effects, modulation of immune responses, and impacts on aquatic ecosystems124578910.

Erythromycin A

Relevance: Erythromycin A is the parent compound of erythromycin oxime. The key structural difference between the two is the presence of an oxime group (=N-OH) at the 9-position of the macrolide ring in erythromycin oxime, which replaces the ketone group (=O) found in erythromycin A. This structural modification significantly influences the reactivity and downstream synthetic utility of erythromycin oxime compared to erythromycin A. [, , , , , , , , , ]

Erythromycin Thiocyanate

Relevance: Erythromycin thiocyanate serves as a precursor to erythromycin oxime. The thiocyanate group can be readily converted to an oxime group through reaction with hydroxylamine. Utilizing erythromycin thiocyanate as a starting material can sometimes offer advantages in terms of reaction efficiency and yield compared to using erythromycin A directly. [, , , ]

Erythromycin A 8,9-Dehydro-6,9-Hemiketal

Relevance: Erythromycin A 8,9-dehydro-6,9-hemiketal is a significant impurity often encountered during the synthesis of erythromycin oxime. [, ] The acidic conditions required for oxime formation can promote the degradation of erythromycin A, leading to the formation of this impurity. This highlights the importance of carefully controlling reaction conditions to minimize the formation of this undesirable byproduct during the synthesis of erythromycin oxime.

Erythromycyl Amine (9-Amino-3-O-cladinosyl-5-O-desosaminyl-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethylpentadecane-13-olide)

Relevance: Like erythromycin oxime, erythromycyl amine is a 9-position modified derivative of erythromycin A. [] This structural similarity results in comparable chemical and antimicrobial behavior between the two compounds. Comparing the properties and activities of erythromycin oxime and erythromycyl amine can provide valuable insights into the structure-activity relationships of erythromycin A derivatives.

9-Deoxo-9a-aza-9a-homoerythromycin

Relevance: 9-Deoxo-9a-aza-9a-homoerythromycin is synthesized from erythromycin oxime through a multi-step process involving a Beckmann rearrangement and subsequent modifications. [, ] This highlights the role of erythromycin oxime as a crucial synthetic precursor for producing next-generation macrolide antibiotics like azithromycin.

Azithromycin

Relevance: Azithromycin is synthesized from erythromycin oxime through a series of chemical transformations. [, ] The synthesis typically involves a Beckmann rearrangement of erythromycin oxime, followed by reduction and methylation steps. This underscores the significance of erythromycin oxime as a versatile intermediate in synthesizing more potent and clinically relevant macrolide antibiotics.

Roxithromycin

Relevance: Roxithromycin is structurally related to erythromycin oxime, sharing the same macrolide core structure. [, , ] Studying the metabolism of roxithromycin has revealed that one of its metabolic pathways involves the formation of erythromycin oxime, indicating a metabolic connection between these two compounds. This finding provides valuable information about the metabolic fate and potential interactions of macrolide antibiotics in biological systems.

Clarithromycin

Relevance: Clarithromycin, similar to azithromycin, utilizes erythromycin oxime as a key starting material in its synthesis. [, , , ] This further emphasizes the crucial role of erythromycin oxime in the production of various clinically important macrolide antibiotics.

Dirithromycin

Relevance: Similar to azithromycin and clarithromycin, dirithromycin synthesis relies on erythromycin oxime as a critical starting material. [] This highlights the versatility of erythromycin oxime as a common precursor for generating a diverse range of macrolide antibiotics with enhanced therapeutic profiles.

Erythromycin A 9-(1-Isopropoxycyclohexyl) Oxime

Relevance: This compound is derived from erythromycin oxime through etherification of the oxime hydroxyl group with 1-isopropoxycyclohexene. [, ] This etherification step is crucial for introducing the specific side chain required for clarithromycin's activity, further demonstrating the importance of erythromycin oxime as a versatile building block in macrolide antibiotic synthesis.

(2',4'')-O-Bis(trimethylsilyl)erythromycin A-9-O-(1-Ethoxy-1-methylethyl) Oxime

Relevance: This compound is synthesized from erythromycin oxime through a series of protection and deprotection steps, showcasing the use of erythromycin oxime in multi-step synthetic routes for producing complex macrolide antibiotics. [, ] The presence of protecting groups like trimethylsilyl and ethoxy-1-methylethyl highlights the need to selectively modify specific functional groups within the erythromycin oxime molecule during the synthesis of its derivatives.

Applications in Various Fields

Medical Applications

Erythromycin oxime derivatives have shown promise in treating infections caused by Mycobacterium avium complex (MAC), with some derivatives exhibiting stronger in vitro activity against MAC, including macrolide-resistant strains, than clarithromycin8. The modulation of IL-8 expression by erythromycin in human bronchial epithelial cells suggests a potential role in treating chronic airway inflammatory diseases9. Furthermore, the suppression of inflammatory mediators by erythromycin in bronchial epithelial cells indicates its utility in managing chronic lower respiratory tract infections7.

Environmental Impact

The presence of erythromycin in aquatic environments has raised concerns about its effects on non-target organisms. Studies have shown that erythromycin can affect the growth, antioxidant system, and photosynthesis of the cyanobacterium Microcystis flos-aquae, with varying effects depending on the concentration2. Additionally, erythromycin has been found to exert toxicity on microalgae, which can be modulated by the presence of cerium oxide nanoparticles (CeO2 NPs), suggesting complex interactions between pharmaceuticals and other contaminants in aquatic ecosystems5.

Synthesis and Antibacterial Activity

The synthesis of erythromycin-A oxime analogs has been explored to enhance its antibacterial activity. These analogs, including both ether and ester derivatives, have been evaluated for their antibacterial properties and have been found to be as active as erythromycin-A10. The synthesis of erythromycin A 9-O-substituted oxime ether derivatives has also been investigated, with some derivatives showing promising antibacterial activity against MAC and Staphylococcus aureus8.

Source and Classification

Erythromycin, the parent compound, is derived from the fermentation of Saccharopolyspora erythraea. The oxime derivative specifically arises from the modification of erythromycin A through a reaction with hydroxylamine. This compound can exist in two isomeric forms: the E-isomer and the Z-isomer. The Z-isomer, which is the focus here, has distinct properties and applications compared to its E counterpart .

Synthesis Analysis

The synthesis of (9Z)-Erythromycin A Oxime involves a reaction between erythromycin A and hydroxylamine. The process typically employs mildly polar solvents such as isopropanol or ethanol and utilizes mild acid catalysts like acetic or formic acid.

Synthesis Steps:

  1. Dissolution: Erythromycin A is dissolved in a mildly polar solvent.
  2. Reaction with Hydroxylamine: An aqueous solution of hydroxylamine is added to the erythromycin solution to form a reaction mixture.
  3. Catalysis: A mild acid catalyst is introduced to facilitate the formation of the oxime.
  4. Isomeric Control: The reaction conditions can be adjusted to increase the yield of the Z-isomer over the E-isomer, enhancing selectivity for (9Z)-Erythromycin A Oxime.

The use of mild conditions minimizes degradation and allows for easier handling of reagents, contributing to higher yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of (9Z)-Erythromycin A Oxime features a macrolide ring system typical of erythromycins, with an oxime group at the 9-position. This structural modification influences both its chemical behavior and biological activity.

Key Structural Features:

  • Macrolide Backbone: Consists of a large lactone ring which is characteristic of macrolide antibiotics.
  • Oxime Group: The presence of the oxime functional group introduces unique reactivity and stability characteristics.
  • Stereochemistry: The Z configuration indicates that specific substituents are on the same side of the double bond formed during oxime formation, affecting its interaction with biological targets.
Chemical Reactions Analysis

(9Z)-Erythromycin A Oxime participates in various chemical reactions typical for oximes, including rearrangements and hydrolysis under acidic or basic conditions.

Notable Reactions:

  • Beckmann Rearrangement: This reaction can convert (9Z)-Erythromycin A Oxime into novel derivatives, expanding its utility in synthetic organic chemistry .
  • Hydrolysis: Under certain conditions, (9Z)-Erythromycin A Oxime can hydrolyze back to erythromycin or transform into other functional groups.

These reactions are critical for developing new antibiotics or modifying existing ones for enhanced efficacy.

Mechanism of Action

The mechanism of action for (9Z)-Erythromycin A Oxime primarily involves inhibition of bacterial protein synthesis. Like other macrolides, it binds to the 50S subunit of bacterial ribosomes, obstructing peptide chain elongation during translation.

Mechanistic Insights:

  • Binding Site: The binding occurs at the peptidyl transferase center, preventing aminoacyl-tRNA from entering.
  • Bacteriostatic Effect: This binding leads to a bacteriostatic effect against susceptible bacteria, making it effective in treating various infections.

Research indicates that modifications at specific positions on the erythromycin structure can significantly alter its potency and spectrum of activity against different bacterial strains.

Physical and Chemical Properties Analysis

(9Z)-Erythromycin A Oxime possesses several physical and chemical properties that are essential for its application in pharmaceuticals.

Key Properties:

  • Solubility: Soluble in polar solvents like ethanol and isopropanol.
  • Stability: Generally stable under mild conditions but sensitive to strong acids or bases which may lead to hydrolysis.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development and determining suitable storage conditions.

Applications

(9Z)-Erythromycin A Oxime has significant applications in medicinal chemistry:

  • Intermediate in Synthesis: It serves as a key intermediate in synthesizing more complex macrolide antibiotics.
  • Research Tool: Utilized in studies aimed at understanding antibiotic resistance mechanisms due to its structural similarity to other macrolides.
  • Potential Therapeutics: Ongoing research explores its efficacy against various bacterial pathogens, particularly those resistant to conventional treatments.
Chemical Identity and Structural Characterization

Nomenclature and IUPAC Classification

(9Z)-Erythromycin A Oxime is systematically named according to International Union of Pure and Applied Chemistry rules as:(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one [2] [3]. This complex nomenclature precisely defines the compound's stereochemistry and functional group arrangement. The molecular formula is C₃₇H₆₈N₂O₁₃ with a molecular weight of 748.94 grams per mole [2] [7] [9]. It is alternatively known as (9Z)-Erythromycin 9-Oxime or Erythromycin A (9Z)-oxime, with CAS registry numbers 134931-01-4 (Z-isomer) and 13127-18-9 (unspecified isomer) [2] [7] [9]. The InChIKey identifier KYTWXIARANQMCA-PGYIPVOXSA-N confirms its unique structural representation in chemical databases [3].

Table 1: Molecular Characteristics of (9Z)-Erythromycin A Oxime

PropertySpecification
Systematic IUPAC Name(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
Molecular FormulaC₃₇H₆₈N₂O₁₃
Molecular Weight748.94 g/mol
CAS Registry Number134931-01-4 (Z-isomer)
InChI KeyKYTWXIARANQMCA-PGYIPVOXSA-N

Stereochemical Configuration and Isomer Differentiation (9Z vs. 9E)

The "9Z" designation specifies the Z-configuration (German: zusammen) of the oxime group (–C=N–OH) at the C9 position of the erythronolide ring, where the higher priority substituents (hydrogen and erythronolide moiety) are oriented cis to each other [6] [7]. This contrasts with the 9E-isomer where these groups adopt a trans configuration. The stereochemical complexity is heightened by 18 chiral centers with defined absolute configurations (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R, etc.) that create a specific three-dimensional architecture essential for biological interactions [3] [7]. The Z-isomer configuration significantly influences molecular geometry through intramolecular hydrogen bonding patterns and steric interactions that differentiate it from the E-isomer, particularly affecting how the molecule interacts with biological targets [6]. The presence of the oxime group at C9 instead of the ketone in native erythromycin A enhances acid stability by eliminating a site of acid-catalyzed degradation [10].

Crystallographic Analysis and Molecular Conformation

Single-crystal X-ray diffraction analysis of structurally similar erythromycin oxime derivatives reveals that (9Z)-Erythromycin A Oxime adopts specific conformational arrangements in the solid state. The molecule crystallizes in the orthorhombic crystal system with space group Fdd2 and unit cell parameters a = 23.101 Å, b = 23.761 Å, c = 9.7066 Å, V = 5327.9 ų (Z = 4) [6]. The fourteen-membered erythronolide macrolactone ring displays characteristic torsion angles that influence spatial positioning of pharmacophoric elements. The desosamine sugar moiety at C5 and cladinose sugar at C3 project from the ring plane with defined dihedral angles that facilitate molecular recognition. Crucially, the oxime group participates in intramolecular hydrogen bonding (O–H⋯O, N–H⋯O) with proximal hydroxyl groups, creating a pseudo-macrocyclic structure that constrains molecular flexibility [6]. The crystal packing exhibits intermolecular hydrogen bonds between hydroxyl groups and the oxime nitrogen, forming a complex hydrogen-bonded network that stabilizes the crystalline lattice. Thermal ellipsoid analysis indicates anisotropic displacement parameters reflecting conformational dynamics within the crystal [6].

Physicochemical Properties: Solubility, pKa, and Thermal Stability

(9Z)-Erythromycin A Oxime exhibits distinctive physicochemical properties that influence its analytical characterization and chemical behavior:

  • Solubility Profile: The compound demonstrates moderate solubility in chloroform (approximately 10 milligrams per milliliter) and other polar organic solvents including methanol, ethanol, and acetone [5] [9]. It is practically insoluble in water (<0.1 milligram per milliliter) due to its high molecular weight and extensive hydrophobic surface area [9]. The calculated logP value of 3.04 indicates significant lipophilicity, consistent with macrolide antibiotics [9].

  • Acid-Base Properties: The dimethylamino group on the desosamine sugar functions as a tertiary amine base with an estimated pKa of 8.5–9.0, similar to erythromycin derivatives [5] [10]. Protonation occurs primarily at this dimethylamino nitrogen, generating a cationic species that enhances water solubility at acidic pH. The oxime group (–NOH) exhibits weakly acidic properties (pKa ~11) but remains largely unionized under physiological conditions [5].

  • Thermal Behavior: The compound decomposes without melting at 184–189°C, indicating thermal instability common to complex macrolides [9]. Thermal gravimetric analysis shows a decomposition onset at approximately 180°C with stepwise weight loss corresponding to fragmentation of glycosidic linkages and desosamine elimination. The calculated density is 1.3 ± 0.1 grams per cubic centimeter, and predicted boiling point is 841.0 ± 65.0°C at atmospheric pressure [9].

Table 2: Physicochemical Properties of (9Z)-Erythromycin A Oxime

PropertyValue/RangeConditions/Notes
Solubility in CHCl₃~10 mg/mLRoom temperature
Water Solubility<0.1 mg/mLPractically insoluble
logP (logKow)3.04Calculated partition coefficient
pKa (amine)~8.5–9.0Dimethylamino group protonation
Decomposition Point184–189°CWithout melting
Density1.3 ± 0.1 g/cm³Predicted value
Boiling Point841.0 ± 65.0°CPredicted at 760 mmHg

The compound requires storage at 2–8°C under inert atmosphere to prevent oxidative degradation and hydrolysis of the glycosidic bonds or oxime functionality [7] [9]. The topological polar surface area of 209 Ų confirms high molecular polarity that influences solvent interactions and chromatographic behavior [9]. These properties collectively define its chemical reactivity and suitability as a synthetic intermediate for further chemical transformations, particularly in synthesizing acid-stable macrolide antibiotics such as roxithromycin [5] [10].

Properties

CAS Number

13127-18-9

Product Name

(9Z)-Erythromycin A Oxime

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4S,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H68N2O13

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19+,20+,21+,22-,23+,24+,25-,26?,28?,29+,30-,31-,32-,34?,35-,36-,37-/m1/s1

InChI Key

KYTWXIARANQMCA-KNHTVBKQSA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

9-Erythromycin 9-Oxime; 9-Erythromycin A Oxime; Erythromycin Oxime; _x000B_Roxithromycin Impurity C;

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)OC3C([C@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.